3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione
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Overview
Description
3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione is a heterocyclic compound that features a unique structure combining a thiopyrano ring with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione typically involves multi-step reactions starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to fit into binding sites and exert its effects through various pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate
- tert-Butyl 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylate
Uniqueness
3-Amino-2-tert-butyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione is unique due to its combination of a thiopyrano ring with a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17N3O2S |
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Molecular Weight |
243.33 g/mol |
IUPAC Name |
2-tert-butyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)13-9(11)7-6-16(14,15)5-4-8(7)12-13/h4-6,11H2,1-3H3 |
InChI Key |
CQYKAMAVSCVEAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)(=O)CCC2=N1)N |
Origin of Product |
United States |
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